molecular formula C10H7ClF3NO3S B14050696 1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14050696
M. Wt: 313.68 g/mol
InChI Key: QZRXKWCTUOTENK-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one is a halogenated arylpropanone derivative characterized by a chloro-substituted ketone backbone and a substituted phenyl ring bearing nitro (-NO₂) and trifluoromethylthio (-SCF₃) groups. Its molecular formula is C₁₁H₁₀ClF₃NO₃S, with a molecular weight of 298.71 g/mol . The trifluoromethylthio group is a strong electron-withdrawing substituent, while the nitro group further enhances electrophilicity at the aromatic ring. The compound’s structural complexity and functional group diversity position it as a candidate for synthesizing specialized heterocycles or agrochemical intermediates .

Properties

Molecular Formula

C10H7ClF3NO3S

Molecular Weight

313.68 g/mol

IUPAC Name

1-chloro-1-[3-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3NO3S/c1-5(16)9(11)6-2-3-8(19-10(12,13)14)7(4-6)15(17)18/h2-4,9H,1H3

InChI Key

QZRXKWCTUOTENK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Strategic Considerations

Retrosynthetic Analysis

The target compound’s structure suggests three primary building blocks:

  • Propan-2-one backbone : Introduced via Friedel-Crafts acylation or ketone formation reactions.
  • Aromatic nitro group : Typically installed through electrophilic nitration.
  • Trifluoromethylthio (-SCF₃) moiety : Incorporated via nucleophilic aromatic substitution or directed metalation strategies.

The orthogonal reactivity of these groups necessitates a carefully ordered synthesis sequence to avoid premature functional group interactions.

Primary Synthesis Routes

Sequential Functionalization of Aromatic Precursors

Route A: Aniline-Based Approach

Starting material : 4-(Trifluoromethylthio)aniline
Step 1 : Nitration

  • Conditions : HNO₃ (90%)/H₂SO₄ (98%), 0–5°C, 4 hr
  • Regioselectivity : Para-directing -NH₂ group directs nitration to the 3-position (72% yield)
  • Intermediate : 3-Nitro-4-(trifluoromethylthio)aniline

Step 2 : Diazotization & Chloroketone Formation

  • Reagents : NaNO₂/HCl (0°C), followed by propan-2-one enolate
  • Mechanism : Sandmeyer-type reaction with in situ ketone introduction
  • Yield : 58–63% after purification
Route B: Direct Acylation Strategy

Starting material : 3-Nitro-4-(trifluoromethylthio)benzene
Step 1 : Friedel-Crafts Acylation

  • Catalyst : AlCl₃ (1.2 equiv), CH₂Cl₂, -15°C
  • Electrophile : Chloroacetyl chloride (1.05 equiv)
  • Challenge : Deactivation by electron-withdrawing groups reduces reactivity
  • Yield : 41% (optimized)

Chlorination Methodologies

α-Chlorination of Propan-2-one Intermediates

Reagents :

Chlorinating Agent Solvent Temp (°C) Time (hr) Yield (%)
SOCl₂ DCM 25 6 68
PCl₅ Toluene 80 12 72
Cl₂ gas CCl₄ 40 3 65

Key observations :

  • PCl₅ demonstrates superior selectivity for mono-chlorination (≤5% dichloride byproducts)
  • SOCl₂ requires strict moisture control to prevent hydrolysis

Advanced Catalytic Systems

Palladium-Mediated Cross Couplings

Application : Late-stage introduction of SCF₃ group
Protocol :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Reagents : (CF₃)₂S₂ (1.2 equiv), K₂CO₃, DMF, 100°C
  • Advantage : Enables modular synthesis from brominated precursors
  • Yield : 57% (requires exclusion of O₂)

Process Optimization Strategies

Solvent Effects on Reaction Efficiency

Solvent Dielectric Constant Nitration Yield (%) Chlorination Yield (%)
DCM 8.93 68 72
Acetonitrile 37.5 72 65
Toluene 2.38 54 71

Analysis : Polar aprotic solvents enhance nitration rates but may complicate chlorination steps through solvent coordination.

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.42 (d, J=2.4 Hz, 1H, ArH),
    δ 8.11 (dd, J=8.8, 2.4 Hz, 1H, ArH),
    δ 7.92 (d, J=8.8 Hz, 1H, ArH),
    δ 4.87 (s, 2H, COCH₂Cl)

  • ¹⁹F NMR : δ -43.2 ppm (SCF₃)

Industrial-Scale Production Challenges

Thermal Stability Considerations

DSC Analysis :

  • Exothermic decomposition onset: 148°C
  • Adiabatic temp rise: ΔT = 210°C (requires controlled cooling)

Mitigation : Semi-batch operation with reagent dosing rates <1.5 mol/hr.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor design :

  • Residence time: 8.2 min
  • Temp: 130°C
  • Productivity: 12.7 g/hr
    Advantages : Enhanced heat transfer, reduced hazardous intermediate accumulation.

Comparative Cost Analysis

Method Raw Material Cost ($/kg) PMI* E-Factor
Aniline route 420 18.7 32.4
Friedel-Crafts 580 24.1 41.2
Flow chemistry 670 9.8 15.6

*Process Mass Intensity

Regulatory Landscape

REACH Compliance Requirements

  • Annex XIV : Nitrobenzene derivatives (0.1% threshold)
  • Waste Framework Directive : Halogenated byproducts require incineration

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Ammonia (NH3), thiols (RSH).

Major Products

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents
This compound C₁₁H₁₀ClF₃NO₃S 298.71 3-NO₂, 4-SCF₃
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₀ClN₂O₂ 228.65 4-OCH₃, hydrazinylidene
1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one C₉H₉ClN₂O 196.63 Phenyl, hydrazinylidene
3-Chloro-1-(thiophen-2-yl)propan-1-one C₇H₇ClOS 174.64 Thiophen-2-yl
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO 208.68 4-Cl, cyclopropyl

Key Observations :

  • Electrophilicity: The trifluoromethylthio (-SCF₃) and nitro (-NO₂) groups in the target compound enhance electrophilicity compared to methoxy (-OCH₃) or cyclopropyl substituents in others .
  • Steric Effects : The bulkier 3-nitro-4-(trifluoromethylthio)phenyl group may hinder reactivity in sterically sensitive reactions compared to simpler aryl groups .

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound: No crystallographic data is provided, but related hydrazonoyl chlorides (e.g., ) exhibit monoclinic crystal systems (space group P2₁/c) with intermolecular N–H⋯O hydrogen bonds stabilizing chains or sheets.
  • Hydrogen Bonding : In 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, N–H⋯O bonds form chains along the [2 0 1] direction , whereas phenyl-substituted analogs show similar packing motifs .

Biological Activity

1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one, a compound with the chemical formula C10H7ClF3NO3SC_{10}H_7ClF_3NO_3S and CAS number 1804072-39-6, is an organofluorine compound characterized by its trifluoromethylthio group and nitro substituent. This compound has garnered interest due to its potential biological activities, which include antimicrobial, antifungal, and possibly anticancer properties.

  • Molecular Weight: 313.68 g/mol
  • Structural Formula:
    \text{Cl C O C C C 6}H_{4}(NO_{2})(CF_{3}S))}

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the trifluoromethylthio group is often associated with enhanced biological activity. For instance, studies have shown that related compounds can inhibit bacterial growth effectively against various pathogens, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Preliminary studies suggest that this compound may possess antifungal properties. In vitro assays have demonstrated that derivatives of similar structures can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism is likely related to the disruption of fungal cell membranes or interference with metabolic pathways .

Cytotoxicity and Potential Anticancer Effects

The cytotoxic effects of this compound on cancer cell lines have not been extensively documented; however, similar compounds have shown promise in inhibiting tumor growth. For example, studies on other chloro and nitro-substituted phenyl compounds indicate potential mechanisms involving apoptosis induction in cancer cells .

Study 1: Antimicrobial Efficacy

In a comparative study, various substituted phenyl ketones were tested for their antimicrobial properties. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to known antibiotics, suggesting its potential use as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
This compound25E. coli
Control Antibiotic20E. coli

Study 2: Antifungal Activity

A recent investigation into the antifungal activity of various organofluorine compounds revealed that the compound inhibited the growth of Candida albicans at concentrations as low as 30 µg/mL.

CompoundInhibition Zone (mm)Concentration (µg/mL)
This compound1530
Control Drug (Fluconazole)2030

The biological activity of this compound is hypothesized to involve:

  • Membrane Disruption: The trifluoromethylthio group may alter membrane fluidity, leading to cell lysis.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in bacteria and fungi.

Q & A

Q. What are the optimized synthetic routes for preparing 1-chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one?

The synthesis typically involves multi-step reactions, starting with the introduction of the trifluoromethylthio group to a nitro-substituted aromatic ring. A plausible route includes:

Sulfuration : Reacting 3-nitro-4-chlorophenyl derivatives with a trifluoromethylthiolation reagent (e.g., AgSCF₃ or CuSCF₃) under controlled conditions .

Ketone formation : Coupling the resulting intermediate with chloroacetone via Friedel-Crafts acylation or nucleophilic substitution, using Lewis acids like AlCl₃ in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.

Q. Example reaction conditions :

StepReagents/ConditionsYield (%)Purity (HPLC)
1AgSCF₃, DMF, 80°C65–70>90%
2AlCl₃, CH₂Cl₂, RT50–6085–90%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR :
    • ¹H NMR : Peaks for the aromatic protons (δ 7.5–8.5 ppm), trifluoromethylthio group (δ ~3.5 ppm, split due to coupling with ¹⁹F), and ketone methyl groups (δ 2.1–2.3 ppm) .
    • ¹⁹F NMR : A singlet near δ -40 ppm for the SCF₃ group .
  • X-ray crystallography : Resolves the spatial arrangement of the nitro and trifluoromethylthio groups, confirming regioselectivity .
  • MS (ESI) : Molecular ion [M+H]⁺ at m/z 327.98 (calculated for C₁₀H₆ClF₃NO₂S).

Q. How can researchers mitigate side reactions during synthesis?

  • Temperature control : Avoid exceeding 80°C during sulfuration to prevent decomposition of the SCF₃ group .
  • Moisture-free conditions : Use anhydrous solvents and inert gas (N₂/Ar) to suppress hydrolysis of intermediates.
  • Catalyst optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce electrophilic overactivation of the aromatic ring .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethylthio group in this compound?

The SCF₃ group is a strong electron-withdrawing substituent, directing electrophilic attacks to the meta position of the aromatic ring. DFT calculations show its resonance and inductive effects lower the LUMO energy of the ring, favoring nucleophilic substitution at the carbonyl carbon . Kinetic studies (e.g., Hammett plots) reveal a σ⁺ value of ~0.8 for SCF₃, comparable to nitro groups .

Q. How can contradictory NMR data for the ketone moiety be resolved?

Discrepancies in ketone proton shifts (δ 2.1–2.5 ppm) may arise from:

  • Solvent effects : Use deuterated DMSO to stabilize enol tautomers.
  • Dynamic processes : Variable-temperature NMR (VT-NMR) between -20°C and 50°C to detect rotational barriers around the C-Cl bond .

Q. What computational methods predict the compound’s thermodynamic stability?

  • DFT (B3LYP/6-311+G(d,p)) : Calculate Gibbs free energy (ΔG) for degradation pathways (e.g., hydrolysis of the chloro-ketone group).
  • Molecular dynamics (MD) : Simulate interactions with solvents (e.g., water) to assess shelf-life under storage conditions .

Q. How does the nitro group influence the compound’s bioactivity in enzyme inhibition studies?

The nitro group enhances binding to enzyme active sites via hydrogen bonding (e.g., with cytochrome P450). Competitive inhibition assays (IC₅₀) and X-ray co-crystallography reveal a 10-fold increase in potency compared to non-nitro analogs .

Q. What strategies optimize crystallization for X-ray diffraction?

  • Solvent screening : Use mixed solvents (e.g., ethanol/diethyl ether) to slow nucleation.
  • Seeding : Introduce microcrystals of analogous compounds (e.g., 3-(2-chlorophenyl)propan-2-one) to guide lattice formation .

Q. How can batch-to-batch variability in purity be addressed?

  • HPLC method : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to detect impurities (e.g., unreacted 3-nitro-4-chlorophenyl precursors).
  • Quality control : Implement in-line FTIR to monitor reaction progress .

Q. What are the environmental degradation pathways of this compound?

  • Photolysis : UV-Vis studies show rapid cleavage of the C-Cl bond under sunlight (λ = 254 nm), forming non-toxic carboxylic acids.
  • Biodegradation : Soil microcosm experiments indicate microbial degradation via reductive dechlorination (half-life = 14 days) .

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